Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate
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Overview
Description
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate is a chemical compound with the molecular formula C12H11F3N2O3 and a molecular weight of 288.22 g/mol . This compound is part of the pyrazolo[1,5-A]pyridine family, known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine-4-carboxylic acid, 7-methoxy-2-(trifluoromethyl)- with iodoethane . The reaction conditions include the use of a suitable base and solvent to facilitate the esterification process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an antitumor agent and its role in drug discovery.
Industry: It is used in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate can be compared with other similar compounds such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their functional groups and applications.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern and exhibit distinct chemical properties and biological activities.
Trifluoromethyl-substituted heterocycles: These compounds have similar trifluoromethyl groups, which contribute to their unique chemical reactivity and biological properties.
This compound stands out due to its specific combination of functional groups, which confer unique chemical and biological properties .
Biological Activity
Ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis, and relevant case studies.
- Molecular Formula : C12H11F3N2O3
- Molecular Weight : 288.22 g/mol
- CAS Number : 1219130-35-4
- Density : 1.39 g/cm³ (predicted)
- pKa : -2.13 (predicted) .
Synthesis and Derivatives
The synthesis of this compound follows established methods for creating pyrazolo[1,5-A]pyridine derivatives. These compounds are typically synthesized through the reaction of appropriate pyrazole precursors with various electrophiles under controlled conditions. Recent advances have focused on optimizing yields and enhancing the structural diversity of these compounds .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-A]pyridine derivatives, including this compound. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:
- HeLa Cells : The compound demonstrated significant cytotoxicity against HeLa cells, with IC50 values suggesting potent activity .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell survival and proliferation, particularly those mediated by protein kinases .
Enzymatic Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes:
- Calcium/Calmodulin-dependent Protein Kinase (CaMK) : The compound exhibited selective inhibition of CaMK activity, which is crucial in various cellular processes including muscle contraction and neurotransmitter release .
Case Studies
- Study on Anticancer Activity :
- Enzymatic Activity Assessment :
Properties
Molecular Formula |
C12H11F3N2O3 |
---|---|
Molecular Weight |
288.22 g/mol |
IUPAC Name |
ethyl 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxylate |
InChI |
InChI=1S/C12H11F3N2O3/c1-3-20-11(18)7-4-5-10(19-2)17-8(7)6-9(16-17)12(13,14)15/h4-6H,3H2,1-2H3 |
InChI Key |
PBWSGAATERDIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(N2C1=CC(=N2)C(F)(F)F)OC |
Origin of Product |
United States |
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